3-Chloropropionamide

Catalog No.
S587888
CAS No.
5875-24-1
M.F
C3H6ClNO
M. Wt
107.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropionamide

CAS Number

5875-24-1

Product Name

3-Chloropropionamide

IUPAC Name

3-chloropropanamide

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

InChI

InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)

InChI Key

JQDXZJYAUSVHDH-UHFFFAOYSA-N

SMILES

C(CCl)C(=O)N

Synonyms

3-chloropropionamide, chloropropionamide

Canonical SMILES

C(CCl)C(=O)N

Molecular Structure Analysis

The key feature of 3-Chloropropionamide's structure is the amide functional group (C=O-N). This group is known for its role in peptide bonds, which are essential for protein structure and function. Additionally, the presence of a chlorine atom (Cl) bonded to the third carbon adds another dimension to its chemical reactivity [].


Chemical Reactions Analysis

Synthesis

One documented method for synthesizing 3-Chloropropionamide involves the reaction between propanoic acid and chloramide [].

C2H5COOH + NH2Cl -> C3H6ClNO + H2O (Eq. 1) []

Other Reactions

3-Chloropropionamide can act as an alkylating agent in organic synthesis. Alkylating agents are used to introduce an alkyl group (a carbon chain) to another molecule. For instance, research describes its use in the synthesis of a specific indole acetic acid derivative [].


Physical And Chemical Properties Analysis

  • Melting point: 112-114 °C []
  • Boiling point: Decomposes above 250 °C []
  • Solubility: Soluble in water, methanol, ethanol, and dimethylformamide []

Chemical Properties and Availability

Primary Application: Alkylating Agent

The primary application of 3-Chloropropionamide in scientific research is as an alkylating agent. Alkylating agents are chemicals that can introduce an alkyl group (a hydrocarbon chain) onto another molecule. In organic synthesis, 3-Chloropropionamide can be used to create new carbon-carbon bonds. One example is its use in the synthesis of 1-(2-carbamoyl-ethyl)indole-3-acetic acid [].

Limited Research Availability

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5875-24-1

Wikipedia

3-Chloropropanimidic acid

Dates

Modify: 2023-08-15

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